![molecular formula C18H21N5O2 B2915545 N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide CAS No. 2176270-67-8](/img/structure/B2915545.png)
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is a complex organic compound featuring a benzamide group bonded to a triazole-containing moiety. This compound’s intricate structure suggests potential versatility in chemical reactivity and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethyl}benzamide typically begins with the preparation of the triazole unit
Following the synthesis of the triazole unit, it is then connected to an 8-azabicyclo[3.2.1]octane through a substitution reaction involving appropriate leaving groups. The final step incorporates this moiety into the benzamide structure via an amide coupling reaction.
Industrial Production Methods
Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Key steps include optimizing reaction conditions, such as temperature, pressure, and solvent choice, and employing catalysts to increase efficiency. Purification processes like recrystallization or chromatography are critical to achieving the desired product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide undergoes various reactions, including:
Oxidation: : Introduction of oxygen into the compound, often involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Gain of electrons or hydrogen atoms, typically using reagents like lithium aluminium hydride.
Substitution: : Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Typical reagents include:
Oxidants like potassium permanganate, chromium trioxide
Reductants like lithium aluminium hydride, sodium borohydride
Substitution reagents like alkyl halides, Grignard reagents
Major Products Formed
Oxidation generally yields alcohols, ketones, or carboxylic acids. Reduction may lead to alcohols or amines. Substitution reactions produce a variety of derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is utilized across several fields:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules, especially in the development of triazole-containing compounds.
Biology: : Studied for its potential interactions with biological macromolecules, aiding in the understanding of enzyme inhibition and receptor binding.
Industry: : Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Mechanism
The compound's mechanism of action is typically linked to its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and Van der Waals forces. The triazole ring in particular can form π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function.
Molecular Targets and Pathways
It targets enzymes with active sites that can accommodate its complex structure, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various physiological processes.
Comparación Con Compuestos Similares
Uniqueness
Compared to other triazole-containing compounds, N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is unique due to its fused azabicyclo structure, offering distinct steric and electronic properties.
Similar Compounds
1H-1,2,3-Triazole derivatives: : These compounds share the triazole moiety but differ in the attached functional groups and overall structure.
Benzamide derivatives: : While sharing the benzamide core, they differ in the substituents attached to the amide nitrogen or the benzene ring.
8-Azabicyclo[3.2.1]octane derivatives: : Compounds with the azabicyclo structure but differing in the additional functional groups or side chains attached.
Propiedades
IUPAC Name |
N-[2-oxo-2-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(12-19-18(25)13-4-2-1-3-5-13)23-14-6-7-15(23)11-16(10-14)22-9-8-20-21-22/h1-5,8-9,14-16H,6-7,10-12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVGILZRMFLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)C3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)
![N-(2,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2915467.png)
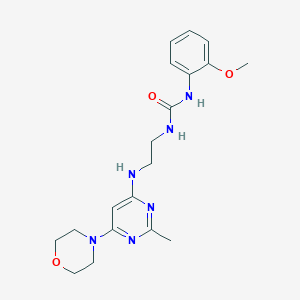
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)
![N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-4-(prop-2-enamido)benzamide](/img/structure/B2915473.png)
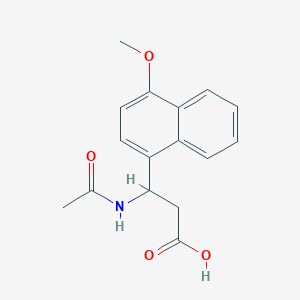
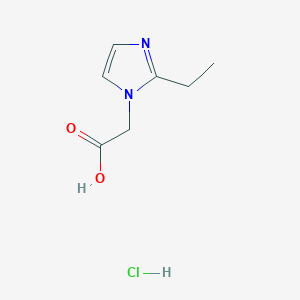
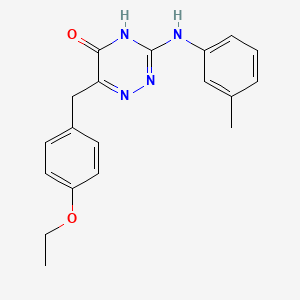
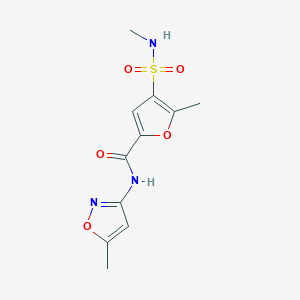
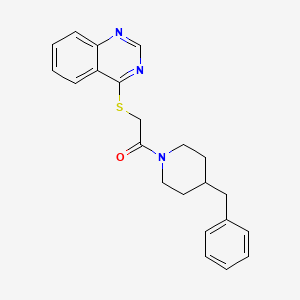
![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)
